molecular formula C16H23NO B4899747 1-[2-(allyloxy)benzyl]azepane

1-[2-(allyloxy)benzyl]azepane

Cat. No.: B4899747
M. Wt: 245.36 g/mol
InChI Key: GSGIRZULBJBGNW-UHFFFAOYSA-N
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Description

1-[2-(Allyloxy)benzyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring attached to a benzyl group substituted at the ortho position with an allyloxy moiety. The allyloxy group (-OCH2CH=CH2) introduces both electron-donating and steric effects, while the azepane ring provides conformational flexibility.

Properties

IUPAC Name

1-[(2-prop-2-enoxyphenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-13-18-16-10-6-5-9-15(16)14-17-11-7-3-4-8-12-17/h2,5-6,9-10H,1,3-4,7-8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGIRZULBJBGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Group Key Structural Features Biological Activity Considerations Reference
This compound 2-allyloxybenzyl Azepane with ortho-allyloxy benzyl Moderate lipophilicity; potential metabolic oxidation of allyloxy group Target
1-[2-(methylthio)benzoyl]azepane 2-methylthiobenzoyl Benzoyl linkage, methylthio High lipophilicity; thioether metabolism pathways
1-(4-Nitrophenyl)azepane 4-nitrophenyl Para-nitro substitution Electron-withdrawing; reactive nitro metabolites
1-(2-Nitrophenyl)azepane 2-nitrophenyl Ortho-nitro substitution Steric hindrance; altered π-π interactions
1-(2-Chloroethyl)azepane 2-chloroethyl Chloroethyl side chain Alkylating agent; distinct reactivity
2-(1,3-Benzodioxol-5-YL)-azepane Benzodioxole Fused benzodioxole ring Enhanced stability; CNS activity potential

Research Findings and Mechanistic Insights

  • Substituent Position : Ortho-allyloxy substitution in the target compound balances moderate steric effects with electronic donation, enabling interactions with hydrophobic pockets in biological targets while avoiding excessive reactivity .
  • Metabolic Pathways : The allyloxy group may undergo cytochrome P450-mediated oxidation to form epoxides or aldehydes, contrasting with nitro group reduction in nitrophenyl analogs .

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